Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is a chemical compound with the molecular formula and a molecular weight of approximately 361.54 g/mol. This compound features a sulfonamide functional group, which is known for its biological activity, particularly in pharmaceuticals. The structure includes an adamantane moiety, which contributes to its unique properties and potential applications in medicinal chemistry.
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- falls under the category of organic compounds, specifically sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The presence of the adamantane structure classifies it as a bicyclic compound, which is often associated with enhanced stability and lipophilicity.
The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- can be achieved through several methods involving the reaction of appropriate precursors. One notable method involves the use of tert-butyl acrylate or tert-butyl propionate as starting materials along with benzene sulfonamide and a catalyst such as hafnium tetrachloride or zirconium tetrachloride .
The yield reported for this synthesis method exceeds 95%, indicating high efficiency .
The molecular structure of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- can be represented as follows:
InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3
This representation indicates the arrangement of atoms within the molecule and highlights its complexity due to the presence of multiple functional groups.
The exact mass of the compound is recorded as 361.20755 g/mol . Its structural features contribute significantly to its chemical behavior and interactions.
Benzenesulfonamide compounds are known for participating in various chemical reactions due to their sulfonamide group. Common reactions include:
The specific reactivity patterns depend on substituents on the aromatic ring and other functional groups present within the molecule.
The mechanism of action for benzenesulfonamide derivatives often involves inhibition of specific enzymes or pathways within biological systems. For instance:
Research has shown that modifications to the benzenesulfonamide structure can enhance its potency against various bacterial strains.
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 361.54 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Value |
---|---|
pKa | Not specified |
Stability | Stable under standard conditions |
Reactivity | Moderate; reacts with electrophiles |
These properties influence its behavior in various applications and reactions.
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-, like other benzenesulfonamides, has potential applications in:
Adamantane (tricyclo[3.3.1.1³,⁷decane) emerged as a cornerstone of medicinal chemistry following Paul von Ragué Schleyer’s 1957 synthesis, which enabled scalable production of this symmetric, diamondoid hydrocarbon. The first pharmaceutical application was observed in 1964 with the antiviral agent amantadine (1-aminoadamantane), which inhibited Influenza A by blocking the M2 ion channel [6]. This discovery validated adamantane’s capacity to confer bioactivity through three-dimensional bulk and lipophilicity. By the 1980s, medicinal chemists systematically exploited adamantane as a "lipophilic bullet" to enhance pharmacokinetic properties:
Table 1: Evolution of Adamantane-Containing Pharmaceuticals
Year | Compound | Therapeutic Area | Structural Role |
---|---|---|---|
1964 | Amantadine | Antiviral (Influenza A) | Ion channel blockade |
1989 | Rimantadine | Antiviral (HSV) | Enhanced lipophilicity |
2002 | Memantine | Neurodegenerative disorders | CNS penetration & NMDA antagonism |
2009 | Saxagliptin | Diabetes (DPP-IV inhibitor) | Conformational restraint |
2024 | sEH inhibitor 4f | Anti-inflammatory/analgesic | Hydrophobic active-site binding [1] |
The integration of adamantane into benzenesulfonamide-based inhibitors represents a logical progression in this trajectory, leveraging its capacity to enhance target engagement and pharmacokinetics.
Benzenesulfonamide serves as a privileged scaffold in enzyme inhibition due to its zinc-binding group (ZBG) capability. In carbonic anhydrase (CA) inhibitors, the deprotonated sulfonamide nitrogen coordinates the catalytic zinc ion (Kᵢ = 0.73–250 nM) [4] [5]. However, selectivity across 15 human CA isoforms remains challenging due to conserved active sites. The "lipophilic bullet" strategy addresses this by:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: